molecular formula C11H11BrN4O2 B1374206 ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1483416-17-6

ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1374206
CAS No.: 1483416-17-6
M. Wt: 311.13 g/mol
InChI Key: XQIAOFNLOSZVBJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a valuable 5-aminopyrazole derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery programs. The 5-aminopyrazole scaffold is recognized as a privileged structure in the design of bioactive molecules . This compound is particularly useful for constructing complex fused heterocyclic systems, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, which are core structures in many pharmacologically active agents . The presence of the 5-bromopyridinyl group and reactive sites on the pyrazole ring makes this compound a versatile building block for exploring structure-activity relationships through further synthetic modification. Research into analogous 5-aminopyrazole compounds has demonstrated their potential in developing therapeutics for a range of conditions. These include serving as enzyme inhibitors for anticancer applications , and as starting points for optimizing novel antibiotic adjuvants that can restore the efficacy of existing drugs against multidrug-resistant Gram-negative pathogens . The adaptability of the 5-aminopyrazole core inspires its use in diverse research areas, including the development of anti-inflammatory, antimicrobial, and central nervous system (CNS)-active agents .

Properties

IUPAC Name

ethyl 5-amino-1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)8-6-15-16(10(8)13)9-4-3-7(12)5-14-9/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIAOFNLOSZVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-bromo-2-chloropyridine with hydrazine hydrate to form 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods can include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro derivatives, reduced pyridinyl compounds, and various substituted pyrazole derivatives .

Scientific Research Applications

Biological Activities

The biological activities of ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate have been investigated in several studies:

  • Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : Certain pyrazole derivatives are known for their anticancer activities. Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells, such as A549 lung cancer cells, through mechanisms that induce apoptosis .
  • Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their anti-inflammatory properties. This compound may exhibit potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications:

  • Pain Management : Some derivatives in the pyrazole class have demonstrated analgesic effects, suggesting that this compound could be explored for pain relief applications .

Case Studies and Research Findings

Several case studies highlight the efficacy of pyrazole derivatives:

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains with minimal inhibitory concentrations (MICs) indicating potential for development as an antibiotic .
Anticancer Activity ResearchShowed that similar compounds induced apoptosis in A549 lung cancer cells, suggesting a pathway for anticancer drug development .
Anti-inflammatory StudiesFound that certain pyrazole derivatives reduced swelling in animal models, indicating potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ primarily in the substituents at the N-1 position of the pyrazole ring and the functional groups at positions 4 and 3. Key structural variations include:

Compound Name N-1 Substituent Position 4/5 Groups Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-Bromophenyl -NH₂, -COOEt 310.15 Intermediate for agrochemicals
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl -NH₂, -COOEt 249.24 Anticancer agent precursor
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate 4-Sulfamoylphenyl -NH₂, -COOEt 324.31 Anti-inflammatory activity
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Pyridin-2-yl -NH₂, -COOEt 246.27 Kinase inhibitor scaffold
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate 2-Bromophenyl -NH₂, -COOEt 310.15 High thermal stability (mp: 168–169°C)

Key Observations :

  • Aromatic vs. Heteroaromatic Substituents : The 5-bromopyridin-2-yl group in the main compound introduces a nitrogen-rich heterocycle, enhancing polarity and hydrogen-bonding capacity compared to purely phenyl-based analogs (e.g., 4-bromophenyl) .
  • Electron-Withdrawing Groups : The sulfamoyl group in XUTZIX enhances solubility in polar solvents, whereas the trifluoromethyl group in HUDDEQ improves metabolic stability.

Physical and Chemical Properties

  • Melting Points : Fluorophenyl derivatives (e.g., 4-fluorophenyl, ) exhibit lower melting points (~153°C) compared to brominated analogs (e.g., 2-bromophenyl: 168–169°C ), reflecting differences in crystal packing and intermolecular interactions.
  • Solubility : The pyridinyl substituent in the main compound enhances water solubility relative to phenyl analogs due to increased polarity .
  • Thermal Stability : Brominated derivatives generally show higher thermal stability, as evidenced by boiling points exceeding 400°C .

Biological Activity

Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS Number: 1483416-17-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₁BrN₄O₂
Molecular Weight311.13 g/mol
CAS Number1483416-17-6

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. These compounds have shown significant activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that compounds with the 1H-pyrazole scaffold exhibited antiproliferative effects against several cancer types, including:

  • Liver Cancer (HepG2) : Compounds showed growth inhibition percentages of approximately 54.25% at certain concentrations.
  • Cervical Cancer (HeLa) : A notable growth inhibition of around 38.44% was recorded .

This suggests that this compound may possess similar properties due to its structural analogies.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. One particular study evaluated the anti-inflammatory effects of various pyrazole compounds against carrageenan-induced edema in mice.

Findings:

  • Compounds demonstrated significant inhibition of edema comparable to standard anti-inflammatory drugs like indomethacin.
  • The structure of this compound may contribute to its efficacy in reducing inflammation through COX inhibition pathways .

Antimicrobial Activity

The antimicrobial properties of pyrazole-based compounds have also been explored. This compound's structure suggests it could exhibit similar activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a comparative study, several synthesized pyrazole derivatives were tested against common pathogens:

Bacterial StrainActivity Observed
E. coliModerate activity
S. aureusSignificant activity
Pseudomonas aeruginosaVariable activity
Klebsiella pneumoniaeNotable inhibition

The presence of specific functional groups in the compound's structure is believed to enhance its antimicrobial effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.